2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core comprising thiazole and pyridazine rings. The 7-position is substituted with a furan-2-yl group, while the 2-position contains a methyl group. Such derivatives are often explored for kinase inhibition or as bioactive scaffolds due to their heterocyclic diversity .
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-22-18-19(28-13)17(15-8-5-11-27-15)23-24(20(18)26)12-16(25)21-10-9-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAXENPGYOMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a heterocyclic organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including a thiazolo[4,5-d]pyridazine core and furan moiety, suggest various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 285.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biological pathways. The presence of the thiazole and pyridazine rings enhances its reactivity and potential for diverse interactions.
Biological Activities
Research indicates that compounds with structural similarities to this compound often exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies show that derivatives of thiazolo-pyridazine compounds can induce apoptosis in cancer cell lines. For instance, similar compounds have been evaluated against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant cytotoxicity .
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various microbial strains, suggesting potential use as antimicrobial agents .
- Anti-inflammatory Effects : Some studies have indicated that these compounds may possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
- Anticancer Studies : A study evaluating thiazole derivatives found that specific modifications led to enhanced anticancer activity against multiple cell lines. The mechanism involved the activation of apoptotic pathways .
- Antioxidant Activity : Research on similar acetamide derivatives revealed significant anti-lipid peroxidation activity, indicating potential antioxidant properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the thiazolo-pyridazine core through cyclization reactions.
- Introduction of the furan moiety via electrophilic substitution.
- Acetylation to form the final acetamide derivative.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(7-(3-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide Structural Difference: Replaces the furan-2-yl group with a 3-methoxyphenyl substituent at the 7-position. This may affect solubility or target binding .
Pyrimido[4,5-d][1,3]oxazine Derivatives Core Difference: Replaces the thiazolo[4,5-d]pyridazinone core with a pyrimido[4,5-d][1,3]oxazine system. Functional Groups: Compounds like 15a and 16a () feature acrylamide or tert-butyl carbamate groups. Synthesis: Synthesized via trifluoroacetic acid-mediated deprotection (e.g., 15a to 16a), yielding LC-MS-confirmed products (e.g., m/z 576.3 for 15a) .
Thiazolo[4,5-d]pyrimidine Derivatives Example: 19 and 20 () incorporate coumarin or chromenone moieties. Synthesis: Microwave-assisted reactions improve yields and reduce reaction times compared to conventional methods (e.g., 19 synthesized in DMF with glacial acetic acid) .
Physicochemical and Analytical Data
Key Observations :
- Branching Effects : In pyrimido[4,5-d][1,3]oxazines (e.g., 16c vs. 16d ), isopropyl substituents increase retention time (11.98 min vs. 9.37 min) and slightly reduce purity (97.05% vs. 99.34%), suggesting higher lipophilicity .
- Core Flexibility: Pyrimido[4,5-d][1,3]oxazines () exhibit broader synthetic versatility, while thiazolo[4,5-d]pyridazinones () prioritize compact fused-ring systems.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolo[4,5-d]pyridazin-4-one derivative?
The synthesis typically involves multi-step reactions starting with functionalization of the thiazolo-pyridazine core. Key steps include:
- Cyclocondensation : Formation of the thiazolo[4,5-d]pyridazine scaffold using reagents like phosphorus pentasulfide under reflux in polar anhydrous solvents (e.g., DMF or THF) .
- Substituent Introduction : Coupling of the furan-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Acetamide Formation : Reaction of the intermediate with phenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical Parameters: Temperature control (±2°C), solvent purity, and reaction time optimization are essential for yields >70% .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the thiazolo-pyridazine core and substituent positions (e.g., furan C-H protons at δ 6.3–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 435.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused heterocyclic system .
Advanced Research Questions
Q. How do substituent variations (e.g., furan-2-yl vs. fluorophenyl) impact bioactivity?
- Case Study : Replacing furan-2-yl with 4-fluorophenyl ( vs. 5) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Biological Impact : Fluorophenyl derivatives show stronger kinase inhibition (IC50 = 12 nM vs. 45 nM for furan-2-yl) due to improved π-π stacking with ATP-binding pockets . Experimental Design: Parallel synthesis of analogs followed by enzymatic assays (e.g., EGFR kinase) and molecular docking studies .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Source Analysis : Variability often arises from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using the ADP-Glo™ Kinase Assay .
- Meta-Analysis : Compare data across studies with identical cell lines (e.g., HepG2 vs. MCF-7) and normalize to positive controls (e.g., staurosporine) .
Q. How to optimize reaction conditions for scale-up without compromising purity?
- DoE Approach : Use a factorial design to test variables:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | THF/DMF | DMF |
| Catalyst Loading | 5–15 mol% | 10 mol% |
- Purification : Employ flash chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .
Methodological Challenges
Q. What in vitro models are suitable for evaluating its mechanism of action?
- Kinase Profiling : Use a 50-kinase panel to identify off-target effects .
- Apoptosis Assays : Annexin V/PI staining in cancer cell lines (e.g., HCT-116) with caspase-3/7 activation monitoring .
- Metabolic Stability : Microsomal incubation (human liver microsomes, 1 mg/mL) with LC-MS quantification of parent compound depletion .
Q. How to address poor solubility in biological assays?
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoemulsion systems (particle size <200 nm) .
- Prodrug Design : Introduce phosphate or acetylated groups to improve hydrophilicity .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
